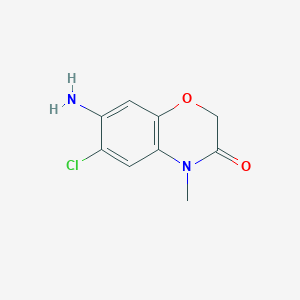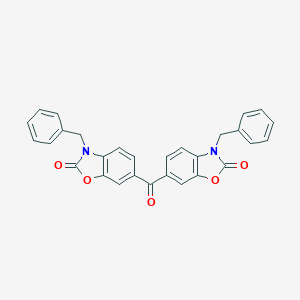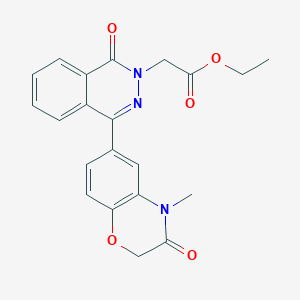![molecular formula C24H22N4O4S B304729 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B304729.png)
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate involves the inhibition of key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting DNA synthesis. It also induces apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and exhibits low cytotoxicity towards normal cells. It has been shown to have a high degree of selectivity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of this compound is its broad-spectrum activity against various pathogens and cancer cells. It also exhibits low toxicity towards normal cells, making it a safe and effective candidate for therapeutic applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can hinder its use in certain applications.
Future Directions
There are several future directions for the research and development of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum activity against various pathogens and cancer cells, low toxicity towards normal cells, and anti-inflammatory and antioxidant activities make it a promising candidate for therapeutic applications. Further research is needed to optimize its synthesis method, develop novel delivery systems, and investigate its potential applications in other fields.
Synthesis Methods
The synthesis of 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 4-(chloromethyl)-2-methoxyphenol to form the intermediate compound. The intermediate is then reacted with 5-amino-1,2,3-thiadiazole-4-carboxylic acid to yield the final product.
Scientific Research Applications
This compound has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Additionally, it has been shown to have potential as a photosensitizer for photodynamic therapy and as a fluorescent probe for bioimaging.
properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C24H22N4O4S/c1-24(2,3)16-8-6-15(7-9-16)22(30)32-18-10-5-14(12-19(18)31-4)11-17-20(25)28-23(27-21(17)29)33-13-26-28/h5-13,25H,1-4H3/b17-11+,25-20? |
InChI Key |
REDGWWOEJNDMMA-BVDVPRQSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)





![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)

methanone](/img/structure/B304668.png)
methanone](/img/structure/B304670.png)

